molecular formula C18H19ClN4O2S B11242534 1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B11242534
M. Wt: 390.9 g/mol
InChI Key: RORIKSJODGYRKO-UHFFFAOYSA-N
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Description

1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and a chlorophenyl group. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

The synthesis of 1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted phenyl isothiocyanate with hydrazine hydrate can lead to the formation of the triazolothiadiazine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activities. For example, it can inhibit carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

1-[6-(4-chlorophenyl)-3-ethyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C18H19ClN4O2S/c1-4-13(24)17-16(11-7-9-12(19)10-8-11)23(15(25)6-3)22-14(5-2)20-21-18(22)26-17/h7-10H,4-6H2,1-3H3

InChI Key

RORIKSJODGYRKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=C(C=C3)Cl)C(=O)CC

Origin of Product

United States

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